Acide 2,3-diméthoxybenzoïque

Vue d'ensemble

Description

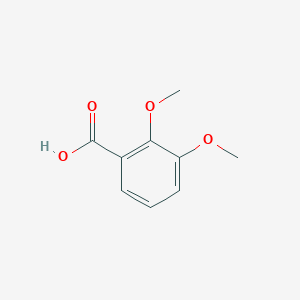

2,3-Dimethoxybenzoic acid (2,3-DMAB) is an organic compound with the chemical formula C9H10O4. It is a colorless solid that is soluble in organic solvents and insoluble in water. 2,3-DMAB is an important intermediate in the synthesis of various pharmaceutical drugs, dyes, and fragrances. It is also used in the preparation of organic compounds, such as quinoline derivatives and polyesters. In addition, 2,3-DMAB has been used in the synthesis of various heterocyclic compounds, including pyridines and indoles.

Applications De Recherche Scientifique

Synthèse de composés benzamides

L'acide 2,3-diméthoxybenzoïque est utilisé comme matière de départ dans la synthèse de nouveaux composés benzamides . Ces benzamides sont synthétisés à partir d'this compound ou d'acide 3-acétoxy-2-méthylbenzoïque et de dérivés d'amine .

Activité antioxydante

Les composés benzamides synthétisés à partir de l'this compound ont été trouvés pour présenter une activité antioxydante significative . Ils montrent une activité antioxydante totale efficace, un piégeage des radicaux libres et une activité chélatrice des métaux .

Activité antibactérienne

Ces composés benzamides présentent également une activité antibactérienne contre les bactéries Gram-positives et Gram-négatives . Cela fait d'eux des candidats potentiels pour des recherches plus approfondies dans le développement de nouveaux médicaments antibactériens .

Synthèse de composés d'amides secondaires

L'this compound est également utilisé dans la synthèse de composés d'amides secondaires substitués . Ces composés sont synthétisés à partir d'this compound et de dérivés d'aniline .

Analyse spectroscopique

Les composés d'amides secondaires synthétisés sont ensuite utilisés en analyse spectroscopique . Les structures de ces composés sont déterminées à l'aide de techniques de spectroscopie IR, RMN du 1H et du 13C, de diffraction des rayons X et d'analyse élémentaire

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is used as a starting material in the synthesis of a series of novel benzamide compounds . These benzamides have been widely used in medical, industrial, biological, and potential drug industries .

Mode of Action

It’s known that this compound can be used to synthesize benzamide compounds . These benzamides have various biological activities, including antioxidant, antibacterial, anti-fungal, anti-HSV, analgesic, and anti-inflammatory effects .

Biochemical Pathways

It’s known that the benzamide compounds synthesized from this compound have various biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

The benzamide compounds synthesized from this compound have been shown to have various biological activities, including antioxidant, antibacterial, anti-fungal, anti-hsv, analgesic, and anti-inflammatory effects .

Action Environment

It’s known that this compound is a relatively stable and readily prepared organoboron reagent

Analyse Biochimique

Biochemical Properties

It is known that this compound can participate in various chemical reactions due to the presence of the carboxylic acid group

Cellular Effects

It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable under normal conditions, but may decompose under high temperatures

Metabolic Pathways

It is likely that the compound is metabolized by the body through standard metabolic pathways involving various enzymes and cofactors

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, which could influence its localization or accumulation

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Propriétés

IUPAC Name |

2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODBVCSYJKNBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164956 | |

| Record name | Benzoic acid, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1521-38-6 | |

| Record name | 2,3-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Veratric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Veratric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-VERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT4BG868C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,3-Dimethoxybenzoic acid has the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol. Key spectroscopic data includes characteristic peaks in the infrared (IR) spectrum indicating the presence of carboxylic acid and aromatic functionalities [, , ]. Additionally, proton and carbon nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information [, ].

A: The solubility of 2,3-Dimethoxybenzoic acid has been experimentally determined in fifteen different mono-solvents []. The data can be used to understand its solubility behavior and to develop models for predicting solubility in other solvent systems.

A: 2,3-Dimethoxybenzoic acid acts as a ligand, coordinating to lanthanide ions (La3+, Ce3+, Pr3+, Nd3+, Sm3+, Eu3+, Gd3+, Tb3+, Dy3+, Ho3+, Er3+, Tm3+, Yb3+, Lu3+) through its carboxylate group. This interaction forms complexes where the carboxylate group can act as either a bidentate chelating ligand or a tridentate chelating and bridging ligand [, , , , , ]. The coordination modes and resulting crystal structures of these complexes vary depending on the specific lanthanide ion involved.

A: Thermogravimetric analyses reveal that these complexes undergo multi-step decomposition upon heating. Initially, coordinated water molecules are lost, followed by the dissociation of other ligands like terpyridine. Finally, the remaining 2,3-Dimethoxybenzoic acid ligands decompose, ultimately leading to the formation of metal oxides [, , ].

A: Research suggests that Er(2,3-DMOBA)3(terpy)(H2O) and [Nd(2,3-DMOBA)3(terpy)(H2O)]2 show promising antibacterial activity against Candida albicans. Interestingly, their activity against Escherichia coli and Staphylococcus aureus is less pronounced. Notably, the Nd(III) complex demonstrates superior activity against Candida albicans compared to the Er(III) complex [].

A: While the provided research doesn't focus on the direct catalytic activity of 2,3-Dimethoxybenzoic acid, its derivatives, particularly silica nanoparticles derived from silica gel waste containing 2,3-Dimethoxybenzoic acid, have shown promising catalytic activity in the synthesis of 2,3-dihydro-1H-isoindolone derivatives [].

A: The 2,3-Dimethoxybenzoate anion exhibits a fascinating "ortho effect" during gas-phase dissociation. Upon activation, it undergoes decarboxylation followed by sequential formaldehyde loss. This sequential loss is attributed to a "ring walk" mechanism, where the negative charge migrates around the aromatic ring [].

A: Research on 5-substituted derivatives of 2,3-Dimethoxybenzamides reveals that these compounds exhibit potent inhibition of [3H]spiperone binding in rat striatal membranes, indicating potential antipsychotic properties. The study highlights that modifications at the 5-position can significantly impact biological activity [].

A: Yes, Abraham model solute descriptors for 2,3-Dimethoxybenzoic acid have been determined using experimental solubility data. This approach allows for predicting its solubility in various solvent systems []. Furthermore, ab initio calculations were employed to elucidate the mechanism of the "ring walk" observed during the gas-phase dissociation of the 2,3-Dimethoxybenzoate anion [].

ANone: Various techniques are employed, including:

- X-ray diffraction: This method has been crucial in determining the crystal structures of 2,3-Dimethoxybenzoic acid and its lanthanide complexes [, , , , ].

- Infrared (IR) spectroscopy: This technique is used to identify functional groups and analyze the decomposition products of lanthanide complexes [, , , ].

- Nuclear magnetic resonance (NMR) spectroscopy: This provides detailed structural information about the molecule [, ].

- Thermogravimetric analysis (TGA): This technique helps in studying the thermal stability and decomposition patterns of 2,3-Dimethoxybenzoic acid complexes [, , ].

- Mass spectrometry (MS): This method is essential for analyzing the fragmentation patterns of 2,3-Dimethoxybenzoic acid derivatives, particularly in gas-phase studies [].

A: Early studies focused on the basic structural characterization of 2,3-Dimethoxybenzoic acid, including its crystal structure determination [, ]. Subsequent research explored its complexation with lanthanide ions and their properties [, ]. More recently, investigations have explored its use in organic synthesis, its gas-phase dissociation behavior, and the development of its derivatives with potential pharmaceutical applications [, , , , , ].

ANone: The provided research does not specifically address the environmental impact or degradation pathways of 2,3-Dimethoxybenzoic acid and its derivatives. Further research is needed to evaluate its ecotoxicological effects and potential for bioaccumulation.

A: While the research doesn't delve into specific recycling strategies, one study highlights the utilization of silica gel waste containing 2,3-Dimethoxybenzoic acid as a source for preparing silica nanoparticles with catalytic applications []. This approach presents a potential avenue for waste valorization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)